Ethyl 5-methylisoxazole-3-carboxylate
Overview
Description
Ethyl 5-methylisoxazole-3-carboxylate is a compound that falls within the class of isoxazoles, which are heterocyclic compounds containing an oxygen atom and a nitrogen atom in a five-membered ring. The specific structure and reactivity of this compound make it a valuable intermediate in various chemical syntheses and applications.
Synthesis Analysis
The synthesis of ethyl 5-methylisoxazole-3-carboxylate derivatives can be achieved through different pathways. For instance, the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, which is a related compound, occurs cleanly at the C-5 methyl group, indicating the possibility of functional group manipulation at this position . Another synthesis approach involves the reaction of ethyl acetoacetate with chloroacetyl chloride followed by treatment with hydroxylamine hydrochloride, which yields ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, a compound that can be further transformed into various substituted isoxazole esters .
Molecular Structure Analysis
The molecular structure of ethyl 5-methylisoxazole-3-carboxylate derivatives can be elucidated using techniques such as X-ray diffraction. For example, the structure of ethyl (RS)-6-tert-butyl-5-methyl-4-oxo-2,3-dihydro-4H-1,3-oxazine-2-carboxylate, a rearrangement product of a related isoxazole, was determined by X-ray analysis . This highlights the importance of structural analysis in understanding the properties and potential reactivity of these compounds.
Chemical Reactions Analysis
Isoxazole derivatives undergo various chemical reactions. Photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in amines and alcohols suggests two competing pathways: reversible photoisomerisation to a ketene and a loss of carbon dioxide to form a singlet imino-carbene . Additionally, the photolysis of the same compound in acetonitrile gives a carbene that can be captured by various nucleophiles . These studies demonstrate the diverse reactivity of isoxazole derivatives under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 5-methylisoxazole-3-carboxylate derivatives can be inferred from related compounds. For instance, the synthesis and characterization of ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, which shares some structural features with isoxazole derivatives, provide insights into the molecular electrostatic potential and leading molecular orbitals, which are crucial for understanding the reactivity and interactions of these molecules . The liquid crystalline properties of a series of 4,5-dihydroisoxazole-5-carboxylate derivatives have also been studied, indicating the potential for diverse applications .
Scientific Research Applications
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: Ethyl 5-methylisoxazole-3-carboxylate is used as a substrate in the palladium hydrogenation process . This process involves the reduction of multiple sites in the molecule, specifically the benzylic-like position and the isoxazole N–O bond .
- Methods of Application or Experimental Procedures: The isoxazole substrate was prepared by NaOH-catalyzed cycloaddition-condensation of ethyl nitroacetate and propargyl benzoate in water . The palladium hydrogenation of ethyl 5-(benzoyloxymethyl)isoxazole-3-carboxylate was then carried out .
- Results or Outcomes: Under the applied conditions, ethyl (Z)-2-amino-4-oxo-2-pentanoate is obtained as the only product . A domino process occurs, consisting of deoxygenation to the 5-methylisoxazole derivative followed by reductive opening of the isoxazole ring .
- Ethyl 5-methylisoxazole-3-carboxylate is often used as a building block in the field of organic chemistry . It’s commonly used in the synthesis of various organic compounds .
- It’s also used in the preparation of other isoxazole derivatives . Isoxazole rings are found in some natural products and drugs, and they exhibit a wide range of biological activities.
- This compound can be used in the development of pharmaceuticals . The isoxazole ring is a component of several pharmaceutical drugs such as COX-2 inhibitors.
- Ethyl 5-methylisoxazole-3-carboxylate is often used as a building block in the field of organic chemistry . It’s commonly used in the synthesis of various organic compounds .
- It’s also used in the preparation of other isoxazole derivatives . Isoxazole rings are found in some natural products and drugs, and they exhibit a wide range of biological activities.
- This compound can be used in the development of pharmaceuticals . The isoxazole ring is a component of several pharmaceutical drugs such as COX-2 inhibitors.
Safety And Hazards
Ethyl 5-methylisoxazole-3-carboxylate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a combustible liquid and may cause respiratory irritation . It is advised to avoid breathing dust, mist, spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
The future directions for Ethyl 5-methylisoxazole-3-carboxylate could involve developing alternate metal-free synthetic routes, given the drawbacks associated with metal-catalyzed reactions . Additionally, the compound could be further explored for its potential applications in drug discovery, given the significance of isoxazole in many commercially available drugs .
properties
IUPAC Name |
ethyl 5-methyl-1,2-oxazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-3-10-7(9)6-4-5(2)11-8-6/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCIGHIQVMLYBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185887 | |
Record name | Ethyl 5-methylisoxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methylisoxazole-3-carboxylate | |
CAS RN |
3209-72-1 | |
Record name | Ethyl 5-methylisoxazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3209-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-methylisoxazole-3-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003209721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 5-methylisoxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60185887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 5-methylisoxazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.746 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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